Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate
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Overview
Description
Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate is an organic compound with the molecular formula C14H20Cl2O4. It is a derivative of malonic acid and features a dichloromethylene group attached to a cyclohexyl ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate typically involves the malonic ester synthesis. This process includes the following steps:
Deprotonation: A di-ester of malonic acid is deprotonated using a weak base, such as sodium ethoxide, to form an enolate.
Alkylation: The enolate undergoes an S_N2 reaction with an alkyl halide, such as 2-(dichloromethylene)cyclohexyl bromide, to form a new carbon-carbon bond.
Hydrolysis: The ester is hydrolyzed under acidic conditions to yield the corresponding carboxylic acid.
Decarboxylation: Heating the carboxylic acid results in decarboxylation, forming the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The dichloromethylene group can participate in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted malonates, while reduction can produce cyclohexyl derivatives.
Scientific Research Applications
Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate involves its interaction with various molecular targets. The dichloromethylene group can form covalent bonds with nucleophilic sites in biomolecules, leading to potential biological effects. The cyclohexyl ring provides structural stability and influences the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2-(2-chloroethyl)malonate
- Diethyl 2-(2-methoxyethyl)malonate
- Diethyl 2-(2-fluoroanilinomethylene)malonate
Uniqueness
Diethyl 2-(2-(dichloromethylene)cyclohexyl)malonate is unique due to the presence of the dichloromethylene group, which imparts distinct reactivity and potential biological activity compared to other malonate derivatives. Its cyclohexyl ring also contributes to its unique chemical properties and applications .
Properties
IUPAC Name |
diethyl 2-[2-(dichloromethylidene)cyclohexyl]propanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20Cl2O4/c1-3-19-13(17)11(14(18)20-4-2)9-7-5-6-8-10(9)12(15)16/h9,11H,3-8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPAWDALMLDLLHX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1=C(Cl)Cl)C(=O)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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